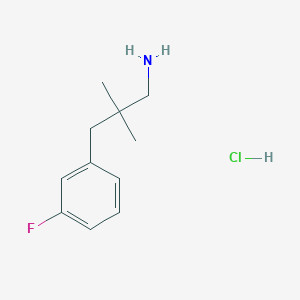![molecular formula C11H23Cl2FN2 B1485183 1-[(1-Fluorocyclohexyl)methyl]piperazine dihydrochloride CAS No. 2097969-41-8](/img/structure/B1485183.png)
1-[(1-Fluorocyclohexyl)methyl]piperazine dihydrochloride
説明
Synthesis Analysis
Piperazines, the class of compounds to which “1-[(1-Fluorocyclohexyl)methyl]piperazine dihydrochloride” belongs, can be synthesized through various methods. These include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .科学的研究の応用
Synthesis and Chemical Properties
- Synthesis of Related Compounds: The metabolites of similar compounds, such as 1-[bis(4-fluorophenyl)methyl]-4-(2,3,4-trimethoxybenzyl)piperazine dihydrochloride, were synthesized to confirm the proposed structures, showing its relevance in the study of cerebral vasodilators (Ohtaka et al., 1989).
Biological and Pharmacological Research
Study on Antischistosomal Activity
Hydrochlorides of similar piperazine derivatives have been synthesized and tested for activity against schistosomiasis in animals infected with Schistosoma Japonica (Y. Tung, 1957).
Fe-catalyzed Synthesis for Medical Use
Fe-catalyzed synthesis methods for flunarizine, a drug belonging to calcium channel blockers, have been developed using related compounds. This drug is used to treat migraines, dizziness, and epilepsy (Shakhmaev et al., 2016).
Antimicrobial Studies
A series of amide derivatives of quinolone, incorporating similar piperazine structures, were synthesized and tested for their antibacterial activity against various strains of bacteria and fungi (Patel et al., 2007).
Metabolism Studies
Research on the metabolism of related compounds, such as 1-[bis(4-fluorophenyl)methyl]-4-(2,3,4-trimethoxybenzyl)piperazine dihydrochloride, has been conducted to understand their biotransformation pathways in animals (Kawashima et al., 1991).
Antipsychotic and Neurological Applications
Potential Atypical Antipsychotics
Compounds with structures related to 1-[(1-Fluorocyclohexyl)methyl]piperazine dihydrochloride have been investigated for their potential use as atypical antipsychotics, showing promise in behavioral models predictive of antipsychotic efficacy (Bolós et al., 1996).
Antitumor Activity
Novel compounds incorporating the 1-[bi-(4-fluorophenyl)methyl]piperazine group have been synthesized and evaluated for their antitumor activity, with some demonstrating significant inhibitory effects against tumor cells (Ding et al., 2016).
Additional Applications
Herbicidal and Plant Growth Regulation
Piperazines incorporating aryl(thio)carbamoyl groups have been synthesized and evaluated as potential herbicides and plant growth regulators, showing significant activity against certain plant species (Stoilkova et al., 2014).
Dopamine Uptake Inhibition
The development of a robust process for the synthesis of GBR-12909, a dopamine uptake inhibitor, utilizes compounds similar to 1-[(1-Fluorocyclohexyl)methyl]piperazine dihydrochloride. This process aims to improve yield and reduce environmental impact (Ironside et al., 2002).
特性
IUPAC Name |
1-[(1-fluorocyclohexyl)methyl]piperazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21FN2.2ClH/c12-11(4-2-1-3-5-11)10-14-8-6-13-7-9-14;;/h13H,1-10H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMCAYXMHMQUBON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CN2CCNCC2)F.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23Cl2FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(1-Fluorocyclohexyl)methyl]piperazine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



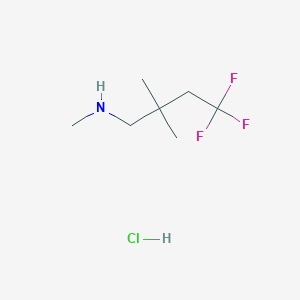
![methyl({3-[1-(propan-2-yl)-1H-pyrazol-4-yl]propyl})amine hydrochloride](/img/structure/B1485103.png)
![3-{1-[(2-fluorophenyl)methyl]-1H-pyrazol-4-yl}propanoic acid](/img/structure/B1485106.png)
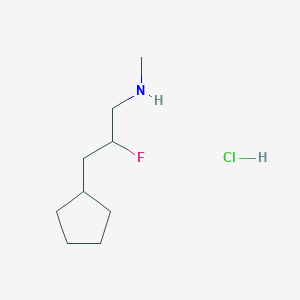
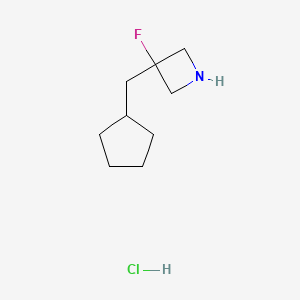

![3-[2-(Benzyloxy)ethyl]-3-fluoroazetidine hydrochloride](/img/structure/B1485112.png)
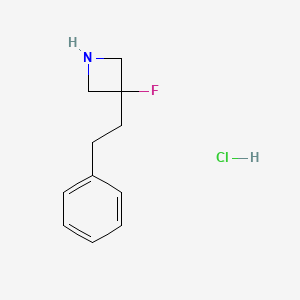

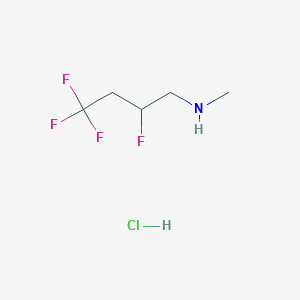
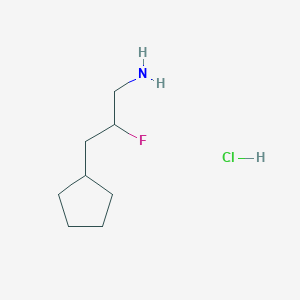
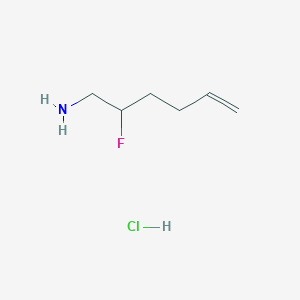
![3-[2-(Tert-butoxy)ethyl]-3-fluoroazetidine hydrochloride](/img/structure/B1485118.png)
